molecular formula C23H20ClN5O2S B11287585 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11287585
M. Wt: 466.0 g/mol
InChI Key: WRMBYTMEDRDGOB-UHFFFAOYSA-N
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Description

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms, and is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the 2-chlorophenylmethyl group: This step involves the alkylation of the pteridine core using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the sulfanyl group: This can be done by reacting the intermediate with thiourea or a similar sulfur-containing reagent.

    Acetamide formation: The final step involves the acylation of the intermediate with 2,5-dimethylaniline and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pteridine core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound could be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It might find applications in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pteridine core might mimic natural substrates or inhibitors, thereby modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • **2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
  • **2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide

Uniqueness

The unique combination of the pteridine core with the 2-chlorophenylmethyl and 2,5-dimethylphenylacetamide groups imparts specific chemical and biological properties to the compound. This makes it distinct from other similar compounds, potentially offering unique interactions with biological targets and different reactivity in chemical reactions.

Properties

Molecular Formula

C23H20ClN5O2S

Molecular Weight

466.0 g/mol

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C23H20ClN5O2S/c1-14-7-8-15(2)18(11-14)27-19(30)13-32-23-28-21-20(25-9-10-26-21)22(31)29(23)12-16-5-3-4-6-17(16)24/h3-11H,12-13H2,1-2H3,(H,27,30)

InChI Key

WRMBYTMEDRDGOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CC=C4Cl

Origin of Product

United States

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